molecular formula C15H20N2O4 B2884056 2-methoxy-N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)acetamide CAS No. 955220-77-6

2-methoxy-N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)acetamide

Cat. No.: B2884056
CAS No.: 955220-77-6
M. Wt: 292.335
InChI Key: BXMKIDAXPLXKHQ-UHFFFAOYSA-N
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Description

2-methoxy-N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)acetamide is an organic compound with a complex structure that includes methoxy groups, a pyrrolidinone ring, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)acetamide typically involves multiple steps:

    Formation of the Pyrrolidinone Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a γ-amino acid or a γ-lactam.

    Introduction of the Methoxyphenyl Group: This step often involves a nucleophilic substitution reaction where a methoxyphenyl halide reacts with the pyrrolidinone intermediate.

    Acetamide Formation:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy groups can undergo oxidation to form corresponding aldehydes or acids.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents like sodium methoxide (NaOMe) or other strong bases in polar aprotic solvents.

Major Products

    Oxidation: Formation of methoxybenzoic acid derivatives.

    Reduction: Formation of hydroxypyrrolidinone derivatives.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators due to the presence of the pyrrolidinone ring, which is a common motif in bioactive molecules.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. The methoxyphenyl group is known to impart biological activity, and the acetamide moiety can enhance the compound’s pharmacokinetic properties.

Industry

In the industrial sector, this compound might find applications in the development of new materials, such as polymers or coatings, due to its functional groups that can participate in polymerization reactions.

Mechanism of Action

The mechanism by which 2-methoxy-N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)acetamide exerts its effects would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The methoxy groups could enhance membrane permeability, while the acetamide group might improve binding affinity to target proteins.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxyphenyl)acetamide: Similar structure but lacks the pyrrolidinone ring.

    4-methoxyphenylacetic acid: Contains the methoxyphenyl group but differs in the acetamide moiety.

    N-(4-methoxyphenyl)pyrrolidin-2-one: Similar pyrrolidinone ring but different substitution pattern.

Uniqueness

2-methoxy-N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)acetamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both methoxy and acetamide groups, along with the pyrrolidinone ring, makes it a versatile compound for various applications.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

2-methoxy-N-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c1-20-10-14(18)16-8-11-7-15(19)17(9-11)12-3-5-13(21-2)6-4-12/h3-6,11H,7-10H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXMKIDAXPLXKHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NCC1CC(=O)N(C1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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